Kribb3

Hsp27 inhibition Drug design Anti-metastatic

KRIBB3 is a dual inhibitor targeting microtubule polymerization and PKC-dependent Hsp27 phosphorylation, validated for in vivo xenograft studies (49.5% TGI at 50 mg/kg). It retains full activity in MDR1-overexpressing cells where taxanes and vinblastine fail. Procurement ensures ≥98% purity material suitable for migration/invasion assays and SAR studies benchmarking.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 153151-22-5
Cat. No. B182328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKribb3
CAS153151-22-5
SynonymsCopper(II)-2,3,9,10,16,17,23,24-octa-n-hexyl-29H,31H-phthalocyanine
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C(=CNO2)C3=CC=C(C=C3)OC)C(=O)C=C1OC
InChIInChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3
InChIKeyREUNIRRMGNFOCY-CYVLTUHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kribb3 (CAS 153151-22-5) Biphenyl Isoxazole Compound for Hsp27 and Microtubule Inhibition


Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a small-molecule biphenyl isoxazole derivative that functions as a dual inhibitor of Hsp27 phosphorylation and microtubule polymerization [1]. It exhibits a molecular weight of 325.4 g/mol and demonstrates solubility in DMSO at 15 mg/mL . Its mechanism involves direct binding to Hsp27, thereby blocking PKC-dependent phosphorylation, and disruption of microtubule dynamics leading to mitotic arrest [1].

Why Kribb3 (153151-22-5) Cannot Be Replaced by Standard Microtubule Inhibitors or Hsp90 Antagonists


Generic substitution with conventional microtubule inhibitors (e.g., vinca alkaloids, taxanes) or alternative heat shock protein inhibitors (e.g., 17-AAG for Hsp90) is inadequate because Kribb3 uniquely combines direct Hsp27 binding with microtubule disruption in a single scaffold while avoiding P-glycoprotein (MDR1) efflux, a common resistance mechanism [1]. Its structural derivation from CBI-0997, with a methoxy substitution improving drug-like properties, results in a distinct selectivity profile not recapitulated by in-class compounds [2].

Kribb3 (153151-22-5) Quantitative Differentiation vs. Comparators


Kribb3 vs. CBI-0997: Improved Drug-Like Structure Retains Anti-Migratory Potency

Kribb3 was synthesized by replacing the bromide group of CBI-0997 with a methoxyl group [1]. Both compounds inhibited migration of MDA-MB-231 cells, but Kribb3 exhibited a 'better drug-like structure' [1]. This structural optimization maintained functional activity while improving physicochemical properties for in vivo applications.

Hsp27 inhibition Drug design Anti-metastatic

Kribb3 vs. Nocodazole: Superior Anti-Proliferative Activity in HCT-116 Cells

In a direct comparison of anti-proliferative activity, KRIBB3 exhibited a GI50 value of 0.1 μM against HCT-116 colorectal cancer cells, which is six times more potent than nocodazole (GI50 = 0.6 μM) .

Microtubule inhibition Anti-cancer Cell proliferation

Kribb3 vs. Vinca Alkaloids and Taxanes: Not a Substrate for P-Glycoprotein (MDR1)

Unlike taxanes and vinblastine, KRIBB3 is not a substrate of P-glycoprotein (MDR1), a major efflux pump that confers multidrug resistance in cancer cells [1]. This suggests KRIBB3 may retain efficacy in MDR1-overexpressing tumors where conventional microtubule agents fail.

Drug resistance Microtubule inhibitor MDR1

Kribb3 vs. Hsp90 Inhibitors: Direct Hsp27 Targeting with Dual Microtubule Activity

KRIBB3 directly binds to Hsp27 and inhibits its PKC-dependent phosphorylation (IC50 = 50 nM) [1]. In contrast, inhibitors such as 17-AAG target Hsp90, a distinct chaperone, and do not directly modulate Hsp27. This selective Hsp27 engagement, combined with microtubule disruption, provides a unique dual mechanism not achievable with Hsp90 inhibitors.

Hsp27 Hsp90 Heat shock proteins

Kribb3 vs. Vehicle Control: In Vivo Tumor Growth Inhibition in Xenograft Models

In nude mice bearing HCT-116 xenografts, intraperitoneal administration of KRIBB3 at 50 mg/kg and 100 mg/kg resulted in 49.5% and 70.3% inhibition of tumor growth, respectively [1]. This demonstrates dose-dependent in vivo antitumor activity.

In vivo efficacy Xenograft Tumor growth inhibition

Kribb3 vs. SB203580: Enhanced Apoptosis in Glioblastoma Cells

In glioblastoma cell lines U251 and U87, blocking Hsp27 activation with KRIBB3 or the p38 MAPK inhibitor SB203580 potentiated t-AUCB-induced apoptosis. KRIBB3 treatment (200 μM) significantly increased caspase-3 activity and apoptosis [1]. While both agents sensitize cells, KRIBB3 acts directly on Hsp27, whereas SB203580 acts upstream.

Apoptosis Glioblastoma Caspase-3

Kribb3 (153151-22-5) Research and Industrial Application Scenarios


Investigating Hsp27-Dependent Cell Migration and Invasion in Cancer

Kribb3 is uniquely suited for dissecting Hsp27-dependent migratory pathways in cancer cells due to its direct binding and inhibition of Hsp27 phosphorylation (IC50 50 nM) without affecting phospholipase Cβ3 [1]. Researchers can employ Kribb3 to validate Hsp27's role in metastasis and to identify downstream effectors.

Studying Mitotic Spindle Checkpoint Activation and Microtubule Dynamics

As a microtubule polymerization inhibitor (52% inhibition relative to DMSO control), Kribb3 induces reversible mitotic arrest at the G2/M phase [1]. This makes it a valuable chemical probe for studying spindle checkpoint regulation, Mad2/p55CDC complex formation, and the transition from mitotic arrest to apoptosis.

Evaluating Combination Therapies to Overcome Drug Resistance

Because Kribb3 is not a substrate for P-glycoprotein (MDR1), it may circumvent common multidrug resistance mechanisms [1]. Preclinical studies can use Kribb3 in combination with conventional chemotherapeutics (e.g., taxanes, vinca alkaloids) to assess synergistic effects in resistant cancer models.

In Vivo Xenograft Studies for Microtubule-Targeted Anticancer Agents

Kribb3 demonstrates dose-dependent tumor growth inhibition in HCT-116 xenografts (49.5% at 50 mg/kg; 70.3% at 100 mg/kg) [1]. This established in vivo activity supports its use as a positive control or lead compound in animal models of cancer, particularly for validating new microtubule or Hsp27 inhibitors.

Technical Documentation Hub

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